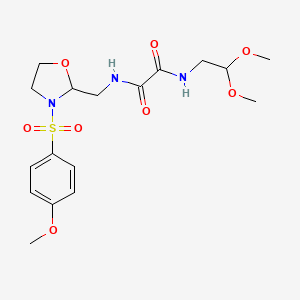

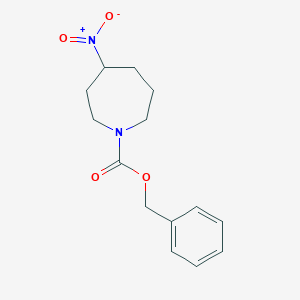

Benzyl 4-nitroazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzyl 4-nitroazepane-1-carboxylate and related compounds often involves the reduction of nitro groups and subsequent reactions to introduce the desired functional groups. For instance, Singh and Batra (2007) demonstrated the SnCl2-mediated reduction of nitro groups in related compounds, facilitating the synthesis of substituted 1H-1-benzazepines and 3H-1-benzazepines. This process showcases a method that could potentially be applied or adapted for the synthesis of this compound (Singh & Batra, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-benzazepines, is often characterized by X-ray crystallography. Govindaraj et al. (2014) described the crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate, highlighting the seven-membered oxazepane rings' twist-chair conformation. Such detailed structural analyses provide insights into the stereochemistry and conformational preferences of these compounds, which are valuable for understanding the molecular structure of this compound (Govindaraj et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound and similar compounds include nucleophilic substitutions, cyclizations, and rearrangements. The versatility in reactivity allows for the synthesis of a wide range of derivatives and structurally complex molecules. For example, the research by Singh and Batra (2007) also noted an unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline, demonstrating the dynamic chemistry of these compounds (Singh & Batra, 2007).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal form, can be inferred from similar compounds. For instance, the study on crystal structures by Govindaraj et al. (2014) not only provides structural insights but also clues about the solid-state properties that influence the compound's behavior in different environments (Govindaraj et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for the application of this compound in synthesis. The work by Singh and Batra (2007) outlines the reactivity patterns that could be expected for this compound, given the similar structural framework and functional groups (Singh & Batra, 2007).

Scientific Research Applications

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation processes highlighted the pathway, by-products, biotoxicity, and computational analysis via density functional theory. Such studies indicate the environmental and pharmaceutical relevance of nitro compounds in water treatment technologies and the understanding of their transformation products (Qutob et al., 2022).

Synthesis and Biological Activity

Research on synthetic utilities of o-phenylenediamines, including approaches for benzimidazoles, quinoxalines, and benzo[diazepines, shows the significance of nitro compounds in synthesizing complex molecular structures with pharmaceutical applications (Ibrahim, 2011).

Environmental Fate and Transformation

Studies on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment reveal the persistence and transformation pathways of nitro-containing pharmaceuticals in aquatic environments. These findings highlight the importance of understanding the environmental impact and degradation mechanisms of such compounds (Kosjek et al., 2012).

Mechanistic Insights into Chemical Reactions

A detailed review on the acidolysis of lignin model compounds, including those with nitro functional groups, provides insights into the mechanisms of β-O-4 bond cleavage. This research is crucial for advancing the chemical recycling of lignin and understanding the reactivity of complex nitro compounds in various conditions (Yokoyama, 2015).

Pharmacological Efficacy in Epilepsy

A comprehensive review on Clonazepam, a nitro-benzodiazepine, discusses its pharmacological properties and therapeutic efficacy in epilepsy, showcasing the importance of nitro compounds in the development of effective treatments for neurological conditions (Finder et al., 1976).

Mechanism of Action

properties

IUPAC Name |

benzyl 4-nitroazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKXDJEYOSFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)